molecular formula C4H9ClF3NO B6239389 (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride CAS No. 2718120-88-6

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride

Cat. No.: B6239389
CAS No.: 2718120-88-6
M. Wt: 179.6
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Description

(2R)-1-(Trifluoromethoxy)propan-2-amine hydrochloride is a chiral amine derivative characterized by a propan-2-amine backbone substituted with a trifluoromethoxy group at the 1-position. The (2R)-configuration confers stereochemical specificity, which is critical for interactions in biological systems. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. This compound is primarily utilized as a high-purity intermediate in drug synthesis, particularly for APIs requiring fluorine-containing motifs to optimize pharmacokinetic properties .

Properties

CAS No.

2718120-88-6

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a trifluoromethoxy-substituted precursor with an amine under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine backbone.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized amine compounds.

Scientific Research Applications

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Other Groups

2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride (CAS 1260651-23-7)
  • Structural Difference: Replaces the trifluoromethoxy group with a 4-(trifluoromethyl)phenoxy moiety.
  • Application : Used in pharmaceutical intermediates where aromatic interactions are prioritized.
(2R)-1-(Difluoromethoxy)propan-2-amine Hydrochloride (CAS 1980026-21-8)
  • Structural Difference : Contains a difluoromethoxy group instead of trifluoromethoxy.
  • Impact: Reduced fluorine content lowers electronegativity, which may decrease acidity and alter hydrogen-bonding interactions. The molecular formula (C₄H₉F₂NO·HCl) and SMILES string (Cl.FC(OCC@@HN)F) indicate a simpler electronic profile .
  • Application : Explored in medicinal chemistry to balance fluorination effects with synthetic feasibility.

Backbone Modifications: Propan-2-amine vs. Butan-2-amine

(2R)-1-(Trifluoromethoxy)butan-2-amine Hydrochloride (CAS 2361610-20-8)
  • Structural Difference : Extends the carbon chain from propane to butane.
  • Impact : Increased hydrophobicity due to the longer alkyl chain may improve membrane permeability but reduce aqueous solubility. Molecular weight is expected to be higher (~240–260 g/mol) .
  • Application : Suitable for targeting lipophilic environments, such as CNS-active drugs.

Stereochemical Variations: Enantiomers and Diastereomers

(S)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 125353-44-8)
  • Structural Difference : (S)-enantiomer of the trifluoropropan-2-amine backbone.
  • Impact : Enantiomeric pairs often exhibit divergent biological activities. For example, the (R)-enantiomer (CAS 177469-12-4) may show higher receptor affinity in chiral environments .
  • Application : Critical in enantioselective synthesis to avoid off-target effects.

Aromatic vs. Aliphatic Substituents

(2R)-1-(2-Methoxyphenyl)propan-2-amine Hydrochloride
  • Structural Difference : Substitutes trifluoromethoxy with a 2-methoxyphenyl group.
  • However, the methoxy group is less electronegative than trifluoromethoxy, altering electronic properties .
  • Application : Used in psychotropic drug intermediates.

Data Tables for Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Area Reference
(2R)-1-(Trifluoromethoxy)propan-2-amine HCl C₄H₉F₃NO·HCl* ~200–220* Trifluoromethoxy, (2R)-configuration API Intermediate
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl (1260651-23-7) C₁₀H₁₃ClF₃NO 255.66 Aromatic trifluoromethylphenoxy group Drug development
(2R)-1-(Difluoromethoxy)propan-2-amine HCl (1980026-21-8) C₄H₉F₂NO·HCl 183.63 Difluoromethoxy group Medicinal chemistry
(2R)-1-(Trifluoromethoxy)butan-2-amine HCl (2361610-20-8) C₅H₁₁F₃NO·HCl* ~240–260* Butan-2-amine backbone Lipophilic drug candidates
(S)-1,1,1-Trifluoropropan-2-amine HCl (125353-44-8) C₃H₇F₃N·HCl 153.55 (S)-enantiomer Enantioselective synthesis

*Estimated based on analogous structures.

Key Research Findings

  • Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound offers superior metabolic stability compared to methoxy-substituted analogs (e.g., CAS 50505-66-3 in ) due to resistance to oxidative degradation .
  • Chiral Specificity: The (2R)-configuration is critical for activity in receptor-binding assays, as seen in tamsulosin impurities (), where stereochemistry dictates α₁-adrenoceptor selectivity .
  • Salt Form Optimization : Hydrochloride salts are preferred across analogs (e.g., ) for enhanced solubility and crystallinity, facilitating formulation .

Biological Activity

(2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride is an organic compound notable for its unique trifluoromethoxy group, which imparts distinct electronic properties that are of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its potential applications in drug discovery, interaction studies with biological systems, and comparative analyses with similar compounds.

The compound features a trifluoromethoxy group attached to a propan-2-amine backbone, enhancing its lipophilicity and solubility, which are critical for biological applications. The hydrochloride salt form improves stability, making it suitable for various pharmacological studies. The synthesis typically involves nucleophilic substitution reactions, where the trifluoromethoxy group plays a crucial role in determining the compound's reactivity and biological interactions.

Interaction Studies

Preliminary computational studies suggest that (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride may interact selectively with neurotransmitter receptors. Its unique structure allows for potential binding affinities to various receptors and enzymes, influencing their activity. Empirical studies are required to validate these predictions.

Pharmacological Potential

The compound has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Its predicted biological activity indicates a high potential for modulating receptor activity, which could lead to advancements in drug development targeting conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride, a comparative analysis with similar compounds is essential. Below is a summary table highlighting key features and biological activity potential:

Compound NameFeaturesBiological Activity Potential
(2R)-1-(trifluoromethoxy)propan-2-amine hydrochlorideTrifluoromethoxy group enhances lipophilicityHigh
Propan-2-amineSimple amine structureModerate
(R)-1-(trifluoromethyl)propan-2-amineTrifluoromethyl groupVariable
(S)-1-(trifluoromethoxy)propan-2-amineEnantiomer with potentially different effectsHigh

This table illustrates that the trifluoromethoxy group significantly enhances the biological activity potential of (2R)-1-(trifluoromethoxy)propan-2-amine hydrochloride compared to simpler amines and other derivatives.

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